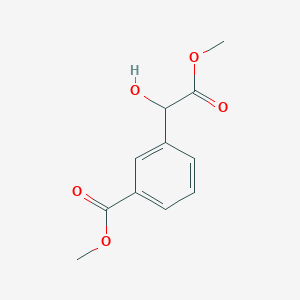
Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate
Übersicht
Beschreibung
“Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate” is a chemical compound with the molecular formula C11H12O5 . It has a molecular weight of 224.21 g/mol .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate” consists of 11 carbon atoms, 12 hydrogen atoms, and 5 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Chemical Cyclization and Synthesis : Research by Ukrainets et al. (2014) focused on the cyclization reactions involving methyl benzoate derivatives, highlighting their utility in synthesizing complex chemical structures, such as 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, under various base conditions Chemistry of Heterocyclic Compounds.
Catalysis and Reduction : King and Strojny (1982) examined the reduction of methyl benzoate on a Y2O3 catalyst, demonstrating its transformation into benzaldehyde through surface-mediated processes, which is critical for understanding catalytic mechanisms in organic synthesis Journal of Catalysis.
Materials Science and Engineering
Corrosion Inhibition : Arrousse et al. (2021) conducted a theoretical and experimental study on methyl benzoate derivatives as corrosion inhibitors for mild steel in acidic media. Their work underscores the potential of these compounds in developing protective coatings and treatments for metals Surface Engineering and Applied Electrochemistry.
Photophysical Properties
Luminescence and Proton Transfer : Kim et al. (2021) synthesized derivatives of methyl benzoate and investigated their photophysical properties, revealing significant insights into their luminescence and excited-state behaviors. This research contributes to the development of materials with specific optical properties Journal of Luminescence.
Biological Applications
Antimicrobial and Molluscicidal Activity : Orjala et al. (1993) isolated new prenylated benzoic acid derivatives from Piper aduncum leaves, demonstrating significant antimicrobial and molluscicidal activities. These findings suggest potential applications in developing natural pesticides and antimicrobial agents Planta medica.
Eigenschaften
IUPAC Name |
methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBLWOABFXTUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoate](/img/structure/B1442207.png)

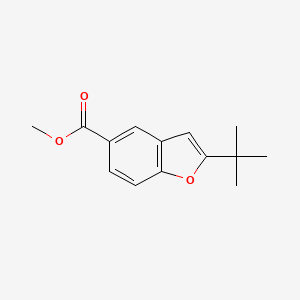

![tert-butyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-yl]carbamate](/img/structure/B1442213.png)

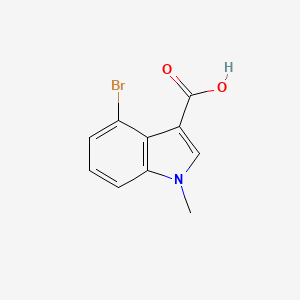
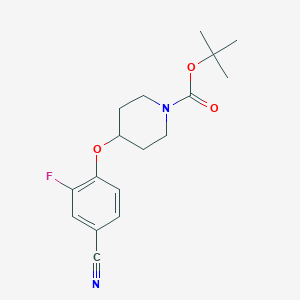
![ethyl 2-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1442222.png)



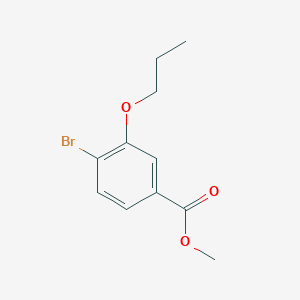
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazolo[1,5-A]pyrimidine](/img/structure/B1442229.png)